molecular formula C4H8O3S B1195964 S-methyl D-thioglycerate

S-methyl D-thioglycerate

Cat. No.: B1195964
M. Wt: 136.17 g/mol
InChI Key: OKHCZJYTWZIFMC-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl D-thioglycerate (C₄H₈O₂S) is a sulfur-containing ester derivative of glycerol, characterized by a thioester bond at the D-configuration position. These compounds are notable for their roles in biochemical pathways, flavor chemistry, and pharmaceutical applications due to their sulfur-mediated reactivity and stability .

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

S-methyl (2R)-2,3-dihydroxypropanethioate

InChI

InChI=1S/C4H8O3S/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1

InChI Key

OKHCZJYTWZIFMC-GSVOUGTGSA-N

SMILES

CSC(=O)C(CO)O

Isomeric SMILES

CSC(=O)[C@@H](CO)O

Canonical SMILES

CSC(=O)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₄H₈O₂S
  • Functional Groups : Thioester (-SC(=O)-), hydroxyl (-OH).
  • Biosynthetic Pathways : Likely involves transamination and thioesterification, as seen in microbial systems (e.g., Brevibacterium spp.) .
  • Applications: Potential use in drug delivery (e.g., maytansinoid conjugates for targeted cytotoxicity) and flavor modulation (e.g., dairy and meat flavor enhancement) .

Structural and Functional Analogues

S-Methyl Cysteine Sulfoxide (SMCSO)
  • Structure : Contains a sulfoxide group (-S(=O)-) instead of a thioester.
  • Role : Found in garlic and cruciferous vegetables; acts as a bud-breaking agent in plants (100% efficacy in grape cultivars) and a precursor to sulfur volatiles (e.g., dimethyl trisulfide) .
  • Key Difference : SMCSO lacks the thioester bond, making it less reactive in acyl transfer reactions compared to S-methyl D-thioglycerate .
S-Methyl Methanethiosulfonate (MMTS)
  • Structure : CH₃S-SO₂CH₃.
  • Properties : Liquid, density 1.337 g/mL, soluble in DMF and chloroform .
  • Applications : Used in protein thiol modification and as a crosslinking agent. Unlike this compound, MMTS is more electrophilic due to its sulfonate group, enabling rapid thiol-disulfide exchange .
S-Methyl Propanethioate
  • Structure : CH₃C(=O)SCH₂CH₃.
  • Flavor Profile: Exhibits milky, alliaceous notes; produced by Brevibacterium via L-leucine catabolism .
  • Comparison : Shares the thioester functional group but differs in alkyl chain length, impacting volatility and flavor intensity .
S-Methyl DM1 (Maytansinoid Conjugate)
  • Structure: Cytotoxic maytansinoid linked to a thioester-containing antibody.
  • Mechanism: Binds weakly to tubulin but achieves high intracellular accumulation via tubulin rebinding, leading to mitotic arrest at sub-nanomolar concentrations .
  • Divergence : While this compound is a small molecule, S-methyl DM1 is a complex antibody-drug conjugate optimized for targeted therapy .

Q & A

Q. What are the established protocols for synthesizing S-methyl D-thioglygerate in laboratory settings?

To synthesize S-methyl D-thioglycerate, researchers typically employ thioesterification reactions using D-thioglycerol and methylating agents (e.g., methyl iodide) under anhydrous conditions. Key steps include:

  • Reagent purification : Ensure reagents are free from moisture to prevent side reactions.
  • Temperature control : Maintain reactions at 0–4°C to minimize racemization.
  • Workup : Use acid-base extraction (e.g., 1M HCl and NaHCO₃) to isolate the product.
    Documentation should follow guidelines for reproducibility, including solvent ratios, reaction times, and spectroscopic validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Prioritize ¹H and ¹³C NMR to confirm methyl group integration (δ ~2.1 ppm for S-CH₃) and stereochemical purity.
  • Mass spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 136.03).
  • IR spectroscopy : Identify thioester C=O stretches (~1680–1710 cm⁻¹).
    Cross-validate results with literature data to ensure consistency .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies:

  • Variables : Test pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure.
  • Analytical methods : Monitor degradation via HPLC (C18 column, 220 nm) at intervals (0, 7, 30 days).
  • Controls : Include antioxidants (e.g., BHT) to evaluate oxidative stability.
    Report degradation products using LC-MS to identify hydrolysis pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across in vitro models?

  • Meta-analysis : Aggregate data from peer-reviewed studies (exclude preprint servers) and apply heterogeneity tests (e.g., statistic) to identify variability sources .
  • Experimental replication : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media).
  • Mechanistic studies : Use siRNA knockdowns to confirm target specificity, addressing off-target effects noted in conflicting studies .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to model nucleophilic attack sites.
  • MD simulations : Simulate solvation effects in polar (water) vs. nonpolar (chloroform) solvents.
  • Docking studies : Map interactions with enzymatic active sites (e.g., thioesterases) using AutoDock Vina.
    Validate predictions with kinetic assays (e.g., stopped-flow spectroscopy) .

Q. What advanced chromatographic methods improve enantiomeric separation of this compound derivatives?

  • Chiral stationary phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns.
  • Mobile phase optimization : Test polar organic modifiers (e.g., ethanol/isopropanol) with 0.1% trifluoroacetic acid.
  • Detection : Couple with circular dichroism (CD) detectors for real-time enantiomer identification.
    Compare retention times with chiral standards synthesized via asymmetric catalysis .

Methodological Considerations

Q. How should researchers design a comprehensive literature review on this compound?

  • Databases : Prioritize PubMed, SciFinder, and Web of Science (exclude non-peer-reviewed sources like ) .
  • Search terms : Use Boolean operators (e.g., "this compound AND (synthesis OR metabolism)").
  • Screening : Apply PRISMA guidelines to filter studies by publication date (last 10 years) and experimental rigor .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

  • Nonlinear regression : Fit data to Hill or log-logistic models (IC₅₀ calculation).
  • Error analysis : Report 95% confidence intervals using bootstrap resampling.
  • Software : Implement R packages (e.g., drc for dose-response curves) .

Data Presentation Guidelines

Element Best Practice Common Pitfalls
Spectral DataAnnotate key peaks (δ/ppm, m/z)Overcrowded spectra; missing baselines
Synthesis YieldsReport isolated yields (%, w/w) with purity ≥95%Omitting purification steps (e.g., recrystallization)
BioactivityNormalize to positive/negative controlsIncomplete dose-range testing

Adapted from reproducibility standards in organic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-methyl D-thioglycerate
Reactant of Route 2
S-methyl D-thioglycerate

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